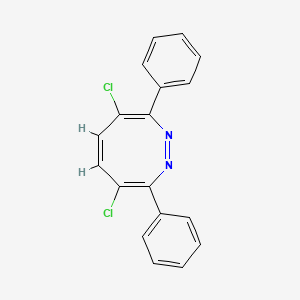
(3E,5Z,7E)-4,7-dichloro-3,8-diphenyldiazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E,5Z,7E)-4,7-dichloro-3,8-diphenyldiazocine is a synthetic organic compound characterized by its unique structure, which includes two phenyl groups and two chlorine atoms attached to a diazocine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5Z,7E)-4,7-dichloro-3,8-diphenyldiazocine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
(3E,5Z,7E)-4,7-dichloro-3,8-diphenyldiazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenyl derivatives, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
(3E,5Z,7E)-4,7-dichloro-3,8-diphenyldiazocine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3E,5Z,7E)-4,7-dichloro-3,8-diphenyldiazocine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
(3E,5Z,7E)-3,5,7-decatrienoic acid: Shares a similar structural motif but differs in functional groups and reactivity.
(1E,3E,5Z,7E)-8-Phenyl-1,3,5,7-octatetraen-1-yl]benzene: Another compound with a similar conjugated system but different substituents.
Uniqueness
(3E,5Z,7E)-4,7-dichloro-3,8-diphenyldiazocine is unique due to its specific arrangement of chlorine and phenyl groups on the diazocine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H12Cl2N2 |
|---|---|
Molecular Weight |
327.2 g/mol |
IUPAC Name |
(3E,5Z,7E)-4,7-dichloro-3,8-diphenyldiazocine |
InChI |
InChI=1S/C18H12Cl2N2/c19-15-11-12-16(20)18(14-9-5-2-6-10-14)22-21-17(15)13-7-3-1-4-8-13/h1-12H/b12-11-,15-11?,16-12?,17-15+,18-16+,21-17?,22-18?,22-21? |
InChI Key |
MKGANQDXIYOKEU-QHANDIEVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C/2=C(/C=C\C(=C(/N=N2)\C3=CC=CC=C3)\Cl)\Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C(N=N2)C3=CC=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















